6-(p-Tolyl)nicotinic acid
Overview
Description
6-(p-Tolyl)nicotinic acid is a chemical compound belonging to the class of nicotinic acid derivatives. It is characterized by the presence of a p-tolyl group attached to the sixth position of the nicotinic acid structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(p-Tolyl)nicotinic acid typically involves the arylation of nicotinic acid derivatives. One efficient route for the synthesis is the pyridine C3-arylation of nicotinic acids accessible via a multicomponent reaction.
Industrial Production Methods: On an industrial scale, nicotinic acid derivatives, including this compound, are often produced by the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This process, however, generates nitrous oxide as a by-product, which poses environmental challenges . Therefore, there is ongoing research to develop greener and more sustainable production methods.
Chemical Reactions Analysis
Types of Reactions: 6-(p-Tolyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
6-(p-Tolyl)nicotinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(p-Tolyl)nicotinic acid involves its interaction with specific molecular targets and pathways. Similar to other nicotinic acid derivatives, it may act via the G protein-coupled receptor (GPR109A), inhibiting the formation of intracellular cyclic adenosine monophosphate and down-regulating lipolysis . This modulation of lipid metabolism is crucial for its potential therapeutic effects.
Comparison with Similar Compounds
Nicotinic Acid: The parent compound, known for its role in lipid metabolism and as a vitamin B3 supplement.
p-Tolylacetic Acid: Another derivative with a p-tolyl group, used in various chemical syntheses.
6-Methylnicotinic Acid: A structurally similar compound with a methyl group at the sixth position.
Uniqueness: 6-(p-Tolyl)nicotinic acid is unique due to the presence of the p-tolyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-(4-methylphenyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)12-7-6-11(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZIVZCDYSNVSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70603764 | |
Record name | 6-(4-Methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70603764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
521074-77-1 | |
Record name | 6-(4-Methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70603764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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